N-methyl-2-phenylalanine
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Overview
Description
“N-methyl-2-phenylalanine” is a derivative of the amino acid phenylalanine . It has a molecular formula of C10H13NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which includes N-methyl-2-phenylalanine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . Another method involves the enzymatic system using a novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida ATCC12633 .Molecular Structure Analysis
The molecular structure of N-methyl-2-phenylalanine consists of a phenyl group attached to the second carbon atom of the alanine backbone . The nitrogen atom in the amino group is also bonded to a methyl group .Physical And Chemical Properties Analysis
N-methyl-2-phenylalanine is a solid compound with a molecular weight of 179.216 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.5±25.0 °C at 760 mmHg, and a flash point of 168.8±23.2 °C .Scientific Research Applications
Synthesis of Amide Derivatives
N-methyl-2-phenylalanine can be used in the synthesis of amide derivatives. For instance, a series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines .
Antimicrobial Activity
Some of the synthesized amide derivatives have shown antimicrobial activity. They were found to be active against Microsporum gypsuem and Candida albicans .
Antioxidant Activity
The amide derivatives of N-methyl-2-phenylalanine have also shown antioxidant activity. They demonstrated good activity for DPPH scavenging and ABTS assay methods .
Metal Chelating Activity
Certain amide compounds act as metal chelating ligands with Fe2+ ions . This powerful ferrous ion chelating activity can afford protection against oxidative damage by removing iron .
Use in Preparative Microbial Synthesis
N-methyl-2-phenylalanine can be used in the preparative microbial synthesis of amino acids labeled with stable isotopes, including deuterium (2H), suitable for biomedical applications and clinical diagnostics .
6. Preparation of Cu (II)-L-amino Acid Complex N-methyl-2-phenylalanine is commonly used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers .
7. Use in Total Synthesis of (−)-paliurine E and almazole D N-methyl-2-phenylalanine can also be used in the total synthesis of (−)-paliurine E and almazole D .
Use in Medicinal Chemistry
2-Phenethylamines, which include N-methyl-2-phenylalanine, have been frequently used in the context of medicinal chemistry as tool compounds .
Mechanism of Action
Target of Action
N-methyl-2-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid Phenylalanine is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, it can be inferred that N-methyl-2-phenylalanine might interact with similar targets.
Mode of Action
Phenylalanine, from which n-methyl-2-phenylalanine is derived, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . This suggests that N-methyl-2-phenylalanine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels and signal transmission.
Biochemical Pathways
N-methyl-2-phenylalanine likely participates in similar biochemical pathways as phenylalanine. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . This process involves the conversion of phenylalanine to tyrosine, which is then used in the production of various compounds, including melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Result of Action
Given its similarity to phenylalanine, it might influence neurotransmitter levels and signal transmission in the brain .
properties
IUPAC Name |
2-(methylamino)-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11-2,9(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCXSFDPQFYHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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